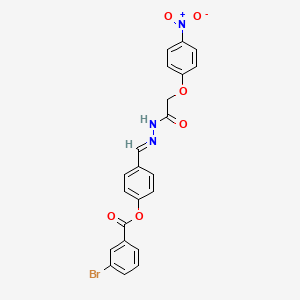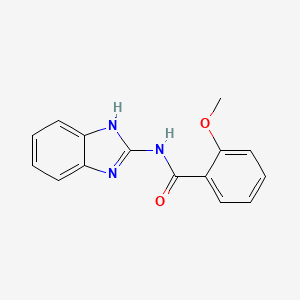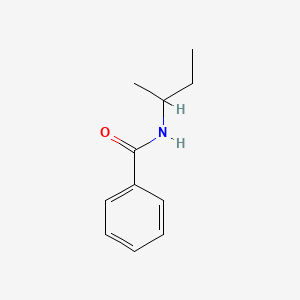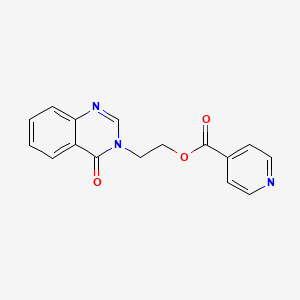![molecular formula C14H12N4O4 B11991803 (2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11991803.png)
(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid is an organic compound with the molecular formula C({14})H({12})N({4})O({4}) It is characterized by the presence of a pyrazinylcarbonyl group, a hydrazono linkage, and a phenoxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The reaction begins with the condensation of 2-pyrazinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
[ \text{2-pyrazinecarboxaldehyde} + \text{hydrazine hydrate} \rightarrow \text{(2-pyrazinylcarbonyl)hydrazone} ]
-
Coupling with Phenoxyacetic Acid: : The hydrazone intermediate is then coupled with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
[ \text{(2-pyrazinylcarbonyl)hydrazone} + \text{phenoxyacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of corresponding oxides.
-
Reduction: : Reduction of the hydrazono group can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the phenoxy group.
Major Products Formed
Oxidation: Formation of oxides or N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. Its structure allows for interactions with biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism by which (2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazono group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s bioactivity.
類似化合物との比較
Similar Compounds
(2-{[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(2-{[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)butyric acid: Contains a butyric acid moiety.
(2-{[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)benzoic acid: Features a benzoic acid moiety.
Uniqueness
(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazinylcarbonyl and hydrazono groups allows for diverse interactions and modifications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C14H12N4O4 |
|---|---|
分子量 |
300.27 g/mol |
IUPAC名 |
2-[2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H12N4O4/c19-13(20)9-22-12-4-2-1-3-10(12)7-17-18-14(21)11-8-15-5-6-16-11/h1-8H,9H2,(H,18,21)(H,19,20)/b17-7+ |
InChIキー |
RQCYNGSZJCYVNW-REZTVBANSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC=CN=C2)OCC(=O)O |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)






![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11991768.png)


![4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B11991789.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991793.png)
